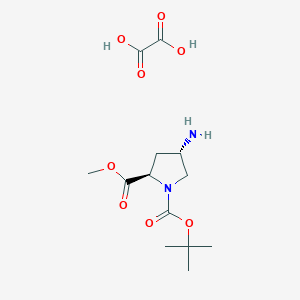
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxypropoxy group, and a phenylacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile can be achieved through multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The resulting intermediate is then subjected to further reactions to introduce the acetonitrile group, often using cyanating agents like potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recycling and waste minimization are also important considerations in industrial settings.
化学反应分析
Types of Reactions
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-(4-(3-(Dimethylamino)-2-oxopropoxy)phenyl)acetonitrile.
Reduction: 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
科学研究应用
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and hydroxypropoxy groups can influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2-(4-(Dimethylamino)phenyl)acetonitrile: Lacks the hydroxypropoxy group, making it less hydrophilic.
2-(4-(3-Hydroxypropoxy)phenyl)acetonitrile: Lacks the dimethylamino group, affecting its basicity and reactivity.
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and hydroxypropoxy groups allows for versatile reactivity and potential interactions with various molecular targets.
属性
IUPAC Name |
2-[4-[3-(dimethylamino)-2-hydroxypropoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)9-12(16)10-17-13-5-3-11(4-6-13)7-8-14/h3-6,12,16H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZCNBQKYFYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)




![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)

